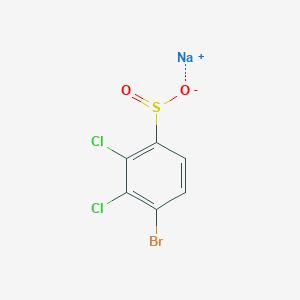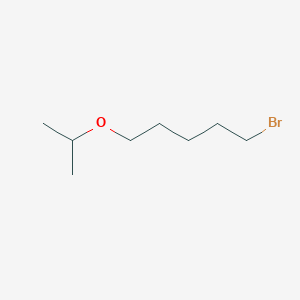
1-Bromo-5-(propan-2-yloxy)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-(propan-2-yloxy)pentane is an organic compound with the molecular formula C₈H₁₇BrO. It is a brominated ether, where a bromine atom is attached to the first carbon of a pentane chain, and a propan-2-yloxy group is attached to the fifth carbon. This compound is used primarily in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-5-(propan-2-yloxy)pentane can be synthesized through the reaction of 1,5-pentanediol with hydrobromic acid (HBr) in the presence of a dehydrating agent such as sulfuric acid (H₂SO₄). The reaction proceeds via the formation of an intermediate 5-bromo-1-pentanol, which is then reacted with isopropanol in the presence of a base like sodium hydroxide (NaOH) to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving distillation and recrystallization steps to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-(propan-2-yloxy)pentane undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (NH₂R).
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ether group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH₃) in solvents like ethanol or water.
Elimination reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products
Nucleophilic substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination reactions: Alkenes such as 1-pentene or 2-pentene.
Oxidation: Aldehydes or carboxylic acids derived from the ether group.
Scientific Research Applications
1-Bromo-5-(propan-2-yloxy)pentane is used in various scientific research applications, including:
Organic synthesis: As a building block for the synthesis of more complex molecules.
Medicinal chemistry: For the development of pharmaceutical intermediates and active compounds.
Material science: In the preparation of polymers and other advanced materials.
Biological studies: As a reagent for modifying biomolecules and studying their interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-5-(propan-2-yloxy)pentane involves its reactivity as an alkylating agent. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites in molecules, facilitating the formation of new chemical bonds and structures.
Comparison with Similar Compounds
Similar Compounds
1-Bromopentane: Similar structure but lacks the ether group, making it less versatile in certain reactions.
5-Bromo-1-pentanol: Contains a hydroxyl group instead of the ether group, leading to different reactivity and applications.
1-Bromo-3-(propan-2-yloxy)propane: Shorter carbon chain, affecting its physical properties and reactivity.
Uniqueness
1-Bromo-5-(propan-2-yloxy)pentane is unique due to the presence of both a bromine atom and an ether group, providing a combination of reactivity and functionality that is valuable in organic synthesis and research applications.
Properties
Molecular Formula |
C8H17BrO |
|---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-5-propan-2-yloxypentane |
InChI |
InChI=1S/C8H17BrO/c1-8(2)10-7-5-3-4-6-9/h8H,3-7H2,1-2H3 |
InChI Key |
WQMHJDGYOZMSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13193859.png)
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13193860.png)
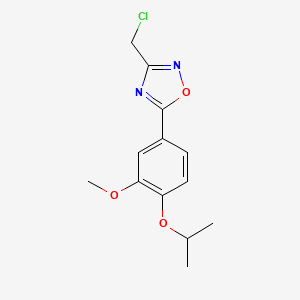
![2-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13193865.png)
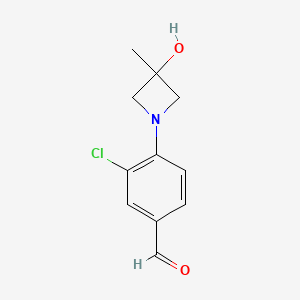
![2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B13193876.png)
![1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13193883.png)
![2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B13193891.png)
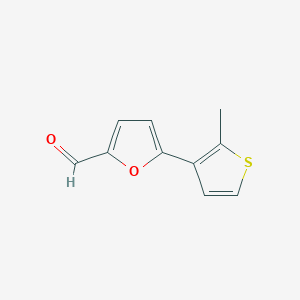
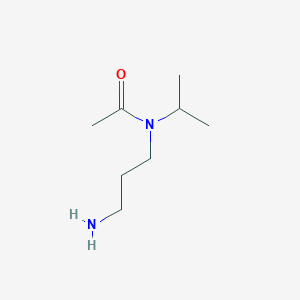
![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid](/img/structure/B13193911.png)
